Chitohexaose hexahydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H68N6O25/c37-8(1-43)20(51)27(9(50)2-44)63-33-16(39)23(54)29(11(4-46)59-33)65-35-18(41)25(56)31(13(6-48)61-35)67-36-19(42)26(57)30(14(7-49)62-36)66-34-17(40)24(55)28(12(5-47)60-34)64-32-15(38)22(53)21(52)10(3-45)58-32/h1,8-36,44-57H,2-7,37-42H2/t8-,9+,10+,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32-,33-,34-,35-,36-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGKFPLIUTTYHS-ZTVXPPBPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC5C(OC(C(C5O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)CO)CO)N)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)CO)CO)CO)N)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H68N6O25 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

985.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chitohexaose Hexahydrochloride: A Deep Dive into its Anti-Inflammatory Mechanism of Action

For Immediate Release

This technical guide provides a comprehensive overview of the core mechanism of action of Chitohexaose Hexahydrochloride, a chitosan (B1678972) oligosaccharide with potent anti-inflammatory properties. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, signaling pathways, and experimental evidence that underpin its therapeutic potential.

Core Mechanism: Competitive Inhibition of TLR4 Signaling

This compound exerts its anti-inflammatory effects primarily through its interaction with Toll-like Receptor 4 (TLR4). It acts as a competitive inhibitor of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of inflammatory responses. By binding to the active sites of TLR4, this compound effectively blocks the downstream signaling cascade initiated by LPS, thereby mitigating the production of pro-inflammatory cytokines.[1][2]

Instead of triggering the classical inflammatory pathway, this compound activates an alternative, anti-inflammatory pathway in macrophages. This leads to the upregulation of Arginase-1 and the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][2] This dual action of inhibiting pro-inflammatory signals while promoting anti-inflammatory responses makes this compound a promising candidate for conditions characterized by excessive inflammation, such as sepsis.[1][2] A functional TLR4 is critical for this alternative activation of macrophages.[1][2]

Signaling Pathways

The interaction of this compound with TLR4 initiates a distinct signaling cascade that diverges from the classical LPS-induced pathway.

References

The Biological Activity of Chitohexaose Hexahydrochloride: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of Chitohexaose (B1231835) hexahydrochloride, a chitosan (B1678972) oligosaccharide with significant therapeutic and agricultural potential. This document details its anti-inflammatory effects through the modulation of the Toll-like Receptor 4 (TLR4) signaling pathway and its role in eliciting plant defense mechanisms. Quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows are presented to support further research and development.

Core Biological Activities

Chitohexaose hexahydrochloride and its derivatives exhibit two primary, well-documented biological activities:

-

Anti-inflammatory Effects in Mammalian Systems: this compound acts as an antagonist to Lipopolysaccharide (LPS)-induced inflammation by binding to Toll-like Receptor 4 (TLR4). This interaction leads to a reduction in the production of pro-inflammatory cytokines.

-

Induction of Plant Defense Mechanisms: The acetylated form, hexaacetyl-chitohexaose, functions as a Pathogen-Associated Molecular Pattern (PAMP), triggering PAMP-triggered immunity (PTI) in plants. This leads to the upregulation of defense-related genes and enhanced resistance to pests.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data regarding the biological efficacy of chitohexaose and its analogs.

Table 1: Anti-inflammatory Activity of Chitohexaose and Analogs

| Compound | Assay | Target | Key Findings | Concentration | Reference |

| Chitohexaose | Cytokine Production | TNF-α and IL-6 | >50% reduction in production | 200 µM | [1] |

| Chitohexaose | Gene Expression | iNOS, IL-6, IL-1β mRNA | >50% reduction in mRNA levels | 200 µM | [1] |

| AVR-25 (Chitohexaose Analog) | TLR4 Binding | TLR4 | IC50 = 0.15 µM | 0.15 µM | |

| Chitohexaose | In vivo protection against endotoxemia | Mouse model | Complete protection against lethal LPS dose | 10 mg/kg (intraperitoneal) | [2][3] |

Table 2: Plant Defense Gene Upregulation by Hexaacetyl-chitohexaose

| Gene | Function | Fold Change | Time Point | Plant Species | Reference |

| WRKY22 | Transcription factor in PTI | Data not explicitly quantified in abstract | 1 hour | Sun Chu Sha mandarin | |

| GST1 | Detoxification, stress response | Data not explicitly quantified in abstract | 1 hour | Sun Chu Sha mandarin | |

| RAR1 | Co-chaperone in disease resistance | Data not explicitly quantified in abstract | 1 hour | Sun Chu Sha mandarin | |

| EDS1 | Regulator of salicylic (B10762653) acid signaling | Data not explicitly quantified in abstract | 1 hour | Sun Chu Sha mandarin | |

| PAL1 | Phenylalanine ammonia-lyase, secondary metabolism | Data not explicitly quantified in abstract | 1 hour | Sun Chu Sha mandarin | |

| NPR2 | Salicylic acid receptor | Data not explicitly quantified in abstract | 1 hour | Sun Chu Sha mandarin | |

| ICS1 | Salicylic acid biosynthesis | Downregulated (quantitative data not specified) | 1 hour | Sun Chu Sha mandarin |

Signaling Pathways

Anti-inflammatory Signaling Pathway in Macrophages

This compound exerts its anti-inflammatory effects by binding to the TLR4 receptor complex, thereby inhibiting the canonical LPS-induced signaling cascade. Instead of promoting a pro-inflammatory response, it is suggested to activate an alternative pathway leading to the upregulation of anti-inflammatory molecules like IL-10 and Arginase-1.[2][3] The canonical LPS-TLR4 pathway that is inhibited involves the recruitment of the adaptor protein MyD88, leading to the activation of NF-κB and the subsequent transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][3][4][5]

PAMP-Triggered Immunity (PTI) in Plants

Hexaacetyl-chitohexaose is recognized as a PAMP by plant cell surface receptors, likely involving LysM-receptor-like kinases such as CERK1. This recognition initiates a downstream signaling cascade, often involving Mitogen-Activated Protein Kinases (MAPKs), which culminates in the activation of transcription factors (e.g., WRKYs). These transcription factors then induce the expression of a suite of defense-related genes, leading to a heightened state of immunity against pathogens and pests.

Experimental Protocols

In Vitro Anti-inflammatory Activity Assessment

Objective: To quantify the inhibitory effect of this compound on LPS-induced pro-inflammatory cytokine production in macrophages.

Cell Line: RAW 264.7 murine macrophages or human peripheral blood mononuclear cell (PBMC)-derived macrophages.

Methodology:

-

Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS. Seed cells in 24-well plates at a density of 0.5 x 10^6 cells/well and allow them to adhere overnight.[2]

-

Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-200 µM). Incubate for 24 hours.[1]

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 6 to 24 hours.[1] Include a vehicle control (no chitohexaose, no LPS) and a positive control (LPS only).

-

Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove cellular debris.

-

Cytokine Quantification (ELISA): Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[6]

-

Gene Expression Analysis (qRT-PCR):

-

Lyse the remaining cells and extract total RNA using a suitable kit.

-

Synthesize cDNA from the RNA templates.

-

Perform quantitative real-time PCR using primers specific for iNOS, Il6, Il1b, and a housekeeping gene (e.g., Actb).

-

Calculate the relative gene expression using the 2-ΔΔCt method.[7]

-

Plant Defense Gene Expression Analysis

Objective: To measure the change in the expression of defense-related genes in plants treated with hexaacetyl-chitohexaose.

Plant Material: Young, fully-expanded leaves of Citrus sinensis or other model plants.

Methodology:

-

Treatment: Infiltrate leaves with a 100 µg/mL solution of hexaacetyl-chitohexaose or sterile water (control).

-

Sample Collection: Harvest leaf tissue at specified time points (e.g., 1 hour and 18 hours post-infiltration).

-

RNA Extraction and cDNA Synthesis: Immediately freeze the collected tissue in liquid nitrogen. Extract total RNA using a plant-specific RNA extraction kit and synthesize cDNA.[8][9][10]

-

Quantitative Real-Time PCR (qRT-PCR):

-

Perform qRT-PCR using primers for target defense genes (WRKY22, GST1, etc.) and a stable reference gene (e.g., Actin or Ubiquitin).[7]

-

Use a standard thermal cycling program: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

-

Generate a melting curve to ensure primer specificity.[7]

-

-

Data Analysis: Calculate the relative fold change in gene expression in treated samples compared to controls using the 2-ΔΔCt method.[7]

Insect Antifeedant Assay using Electrical Penetration Graph (EPG)

Objective: To monitor and quantify the feeding behavior of phloem-feeding insects on plants treated with chito-oligosaccharides.

Insect and Plant: Asian citrus psyllid (Diaphorina citri) and citrus seedlings.

Methodology:

-

Insect Preparation: Anesthetize an adult psyllid and attach a fine gold wire to its dorsum using conductive silver paint.

-

Plant Preparation: Treat citrus leaves with the chito-oligosaccharide solution or a control solution.

-

EPG Setup:

-

Data Recording: Allow the insect to probe the leaf surface. The EPG system records distinct voltage waveforms that correspond to specific feeding activities (e.g., non-probing, pathway, phloem salivation, phloem ingestion, xylem ingestion).[12][13][14]

-

Data Analysis: Analyze the EPG recordings to determine the duration and frequency of each feeding behavior. Compare the feeding patterns of psyllids on treated versus control plants.

Conclusion

This compound demonstrates significant and multifaceted biological activities. Its ability to selectively modulate the TLR4 signaling pathway presents a promising avenue for the development of novel anti-inflammatory therapeutics for conditions such as sepsis.[2][3] In parallel, the capacity of its acetylated derivative to elicit robust defense responses in plants highlights its potential as a biocompatible and effective crop protection agent. The detailed methodologies and pathways described in this guide provide a solid foundation for researchers to further explore and harness the therapeutic and agricultural applications of this versatile oligosaccharide.

References

- 1. mdpi.com [mdpi.com]

- 2. Chitohexaose Activates Macrophages by Alternate Pathway through TLR4 and Blocks Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chitohexaose activates macrophages by alternate pathway through TLR4 and blocks endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of the TLR4/MyD88 signaling pathway contributes to the development of human hepatocellular carcinoma via upregulation of IL-23 and IL-17A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of the TLR4/Myd88/NF-κB Signaling Pathway on NLRP3 Inflammasome in Coronary Microembolization-Induced Myocardial Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IL-1ß, IL-6 and TNF-α expression levels of macrophage cells induced by benzydamine hydrochloride, benzydamine hydrochloride with chitosan, calcium hydroxide and chlorhexidine medicaments: An ELISA study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Real-Time qPCR Analysis of Defense Gene Expression [bio-protocol.org]

- 8. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A General Protocol for Accurate Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. journals.flvc.org [journals.flvc.org]

- 12. researchgate.net [researchgate.net]

- 13. lcb.esalq.usp.br [lcb.esalq.usp.br]

- 14. researchgate.net [researchgate.net]

Chitohexaose Hexahydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and biological activities of Chitohexaose (B1231835) Hexahydrochloride. The information is intended to support research and development efforts in fields such as immunology, pharmacology, and drug discovery.

Core Structural and Physicochemical Properties

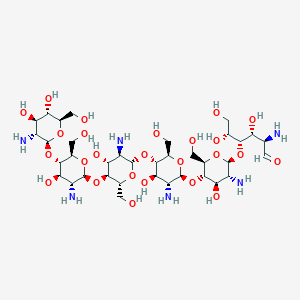

Chitohexaose is an oligosaccharide composed of six β-(1→4)-linked D-glucosamine units. The hexahydrochloride salt form enhances its solubility in aqueous solutions.

Structure:

-

Systematic Name: β-D-Glucopyranose, O-2-amino-2-deoxy-β-D-glucopyranosyl-(1→4)-O-2-amino-2-deoxy-β-D-glucopyranosyl-(1→4)-O-2-amino-2-deoxy-β-D-glucopyranosyl-(1→4)-O-2-amino-2-deoxy-β-D-glucopyranosyl-(1→4)-O-2-amino-2-deoxy-β-D-glucopyranosyl-(1→4)-2-amino-2-deoxy-, hexahydrochloride

-

Molecular Formula: C₃₆H₇₄Cl₆N₆O₂₅[1]

-

Molecular Weight: 1203.72 g/mol [1]

-

CAS Numbers: 127171-88-4, 41708-95-6 (often used interchangeably)

-

2D Structure: (A 2D chemical structure diagram of chitohexaose would be presented here. Due to the limitations of this format, a visual representation cannot be directly embedded. Researchers are advised to refer to chemical databases such as PubChem for a visual representation.)

Physicochemical Properties:

| Property | Value | Source |

| Purity | ≥96% (by HPLC) | Specification Sheet |

| Appearance | White to off-white solid | Specification Sheet |

| Boiling Point | 1298.9 ± 65.0 °C | Predicted |

| Density | 1.71 ± 0.1 g/cm³ | Predicted |

| Storage Temperature | 2°C to 8°C | [2] |

| Solubility | Data not available | - |

| Melting Point | Data not available | - |

| Specific Optical Rotation | Data not available | - |

Biological Activity and Mechanism of Action

Chitohexaose Hexahydrochloride has demonstrated significant anti-inflammatory properties. Its primary mechanism of action involves the modulation of Toll-like Receptor (TLR) signaling pathways in immune cells, particularly macrophages.

Anti-inflammatory Effects:

Chitohexaose has been shown to inhibit the production of pro-inflammatory mediators induced by lipopolysaccharide (LPS), a component of Gram-negative bacteria. It achieves this by binding to the active sites of TLR4, thereby competitively inhibiting LPS-induced inflammation[3][4]. Additionally, studies suggest that chitohexaose can also down-regulate TLR2 levels, further contributing to its anti-inflammatory effects[5].

Modulation of Macrophage Activation:

Interestingly, beyond inhibiting the classical (M1) pro-inflammatory activation of macrophages by LPS, chitohexaose also promotes an alternative (M2) activation pathway[6][7]. This dual activity suggests a potential role in not only suppressing inflammation but also promoting tissue repair and resolution of inflammation.

Signaling Pathway:

Chitohexaose exerts its anti-inflammatory effects by interfering with downstream signaling cascades initiated by TLR activation. A key target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression. By inhibiting the activation of NF-κB, chitohexaose reduces the transcription of genes encoding for pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound.

In Vitro Anti-inflammatory Assay: Inhibition of LPS-Induced Cytokine Production in Macrophages

This protocol describes a method to assess the anti-inflammatory activity of this compound by measuring its ability to inhibit the production of pro-inflammatory cytokines in LPS-stimulated macrophage cell lines (e.g., RAW 264.7).

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell adherence.

-

Pre-treatment: Prepare various concentrations of this compound in complete DMEM. Remove the culture medium from the wells and replace it with 100 µL of the this compound solutions. Incubate for 1-2 hours.

-

LPS Stimulation: Prepare a 2X working solution of LPS (e.g., 200 ng/mL) in complete DMEM. Add 100 µL of the LPS solution to each well (final concentration 100 ng/mL), except for the unstimulated control wells.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate at 1,000 rpm for 5 minutes. Carefully collect the cell culture supernatant for cytokine analysis.

-

Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production by this compound compared to the LPS-only treated group.

Cell Viability Assay (MTT Assay)

It is crucial to assess the cytotoxicity of this compound to ensure that the observed anti-inflammatory effects are not due to cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cells treated as in the anti-inflammatory assay

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Treatment: Following the 24-hour incubation with this compound and LPS, remove the culture supernatant.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the viability of the untreated control cells.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC can be used to assess the purity of this compound. The following is a general method for the analysis of chitooligosaccharides that can be adapted.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Amino-terminated silica (B1680970) column (e.g., NH2P-50 4E) or a reversed-phase C18 column with a suitable ion-pairing agent.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For an amino column, a typical mobile phase is a mixture of water and acetonitrile (e.g., 35:65 v/v)[8]. For a C18 column, a gradient elution may be necessary for optimal separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 205 nm[6].

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Sample Preparation: Dissolve the sample in the mobile phase.

-

Injection: Inject the standard and sample solutions into the HPLC system.

-

Analysis: Analyze the resulting chromatograms to determine the retention time and peak area of chitohexaose. Purity can be calculated based on the relative peak area.

Conclusion

This compound is a promising bioactive compound with well-documented anti-inflammatory properties. Its ability to modulate TLR signaling and promote an alternative macrophage activation phenotype makes it a compelling candidate for further investigation in the context of inflammatory diseases. The experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of this interesting oligosaccharide. Further research is warranted to fully elucidate its in vivo efficacy and safety profile.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. [PDF] HPLC Analysis of N-acetyl-chito-oligosaccharides during the Acid Hydrolysis of Chitin | Semantic Scholar [semanticscholar.org]

- 6. jfda-online.com [jfda-online.com]

- 7. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HPLC determination of chitooligosaccharides [journal.buct.edu.cn]

A Technical Guide to the Synthesis and Purification of Chitohexaose Hexahydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of chitohexaose (B1231835) hexahydrochloride, a chitosan (B1678972) oligosaccharide with significant potential in various biomedical applications. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and visualizes the underlying workflows for enhanced clarity.

Introduction

Chitohexaose, a hexamer of β-(1→4)-linked D-glucosamine, is a well-defined chitosan oligosaccharide (COS) that has garnered considerable interest in the scientific community. Its biological activities, which include anti-inflammatory and anti-tumor effects, are often dependent on its specific degree of polymerization.[1] The hexahydrochloride salt form enhances its solubility and stability, making it suitable for a range of research and development applications. The synthesis of chitohexaose hexahydrochloride typically involves the controlled depolymerization of chitosan, a naturally abundant polysaccharide, followed by a multi-step purification process to isolate the desired hexamer.

Synthesis of Chitohexaose: Acid Hydrolysis of Chitosan

A common and effective method for producing a mixture of chito-oligosaccharides, including chitohexaose, is through the acid hydrolysis of chitosan.[2] Hydrochloric acid is frequently employed for this purpose due to its efficiency in cleaving the glycosidic bonds.[3][4]

Experimental Protocol: Acid Hydrolysis

This protocol is synthesized from established methodologies for the acid hydrolysis of chitosan to produce low molecular weight chito-oligosaccharides.

Materials:

-

High molecular weight chitosan (Degree of Deacetylation (DDA) >80%)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

Sodium Hydroxide (NaOH) solution (for neutralization)

-

Ice bath

Procedure:

-

Preparation of Chitosan Suspension: Suspend 1 part by weight of chitosan flakes or powder in 5-30 parts by weight of concentrated hydrochloric acid (≥10 N).[5]

-

Hydrolysis Reaction: Heat the suspension with reflux in a water bath at a constant temperature between 60-100°C for 1-4 hours.[5] The reaction time and temperature can be varied to optimize the yield of the desired oligosaccharide fraction. For instance, hydrolysis with 6 M HCl at 70°C for 2 hours has been shown to produce chito-oligosaccharides with a degree of polymerization (DP) ranging from 2 to 12.[4]

-

Termination of Reaction: After the designated time, rapidly cool the reaction mixture in an ice bath to stop the hydrolysis.

-

Removal of Insoluble Material: Centrifuge the cooled solution to pellet any unreacted chitosan and other insoluble materials.

-

Decolorization: Add activated carbon to the supernatant, stir for a period, and then filter to remove the activated carbon and colored impurities.

-

Concentration: Remove the hydrochloric acid by concentration under reduced pressure.

-

Precipitation of Oligosaccharides: Precipitate the chito-oligosaccharide mixture by adding a sufficient volume of acetone to the concentrated, neutralized hydrolysate.[6]

-

Collection and Drying: Collect the precipitated chito-oligosaccharides by filtration, wash with acetone, and dry under vacuum to obtain a crude mixture.

Quantitative Data: Acid Hydrolysis

The yield and composition of the resulting chito-oligosaccharide mixture are highly dependent on the specific reaction conditions. The following table summarizes data from various acid hydrolysis experiments.

| Chitosan Source (MW, DDA) | Acid (Concentration) | Temperature (°C) | Time (h) | Product (MW/DP) | Yield (%) | Reference |

| 200 kDa, 90% DDA | 2 M HCl | - | 12 | 2 kDa | 85.2 | [3] |

| 658 kDa, 82% DDA | 6 M HCl | 70 | 2 | DP 2-12 | - | [4] |

| Not specified | ≥10 N HCl | 60-100 | 1-4 | Oligosaccharides | - | [5] |

Purification of Chitohexaose

The crude chito-oligosaccharide mixture obtained from hydrolysis requires further purification to isolate chitohexaose. A combination of chromatographic techniques is typically employed for this purpose.[7]

Experimental Workflow: Purification

The following diagram illustrates a typical workflow for the purification of chitohexaose from a crude hydrolysate.

Caption: A multi-step chromatographic workflow for the purification of chitohexaose.

Detailed Protocols for Purification

3.2.1. Ion-Exchange Chromatography (IEC)

IEC is an effective first step to fractionate the crude mixture based on the charge of the amino groups on the glucosamine (B1671600) units.[8]

Materials:

-

Cation exchange resin (e.g., Dowex 50W-X8 or CM Sephadex C-25)[4][8]

-

Hydrochloric acid (HCl) or Sodium Chloride (NaCl) solutions of varying concentrations for elution

-

pH meter

Procedure:

-

Column Packing: Prepare a column with the chosen cation exchange resin and equilibrate it with a starting buffer of low ionic strength (e.g., 1 N HCl).[8]

-

Sample Loading: Dissolve the crude chito-oligosaccharide mixture in the equilibration buffer and load it onto the column.

-

Elution: Elute the bound oligosaccharides using a stepwise or linear gradient of increasing ionic strength (e.g., a stepwise gradient of HCl from 1 N to 4.5 N).[8]

-

Fraction Collection: Collect fractions and monitor the elution profile using techniques such as thin-layer chromatography (TLC) or a refractive index detector.

-

Pooling Fractions: Pool the fractions containing chitohexaose based on the analysis.

3.2.2. Size-Exclusion Chromatography (SEC)

SEC, also known as gel filtration chromatography, separates molecules based on their size. This is a crucial step to isolate the hexamer from other oligomers.[7]

Materials:

-

SEC resin (e.g., Sephadex G-15 or a similar matrix suitable for separating small oligosaccharides)

-

Elution buffer (e.g., a dilute acid or salt solution)

Procedure:

-

Column Preparation: Pack a column with the SEC resin and equilibrate it with the chosen elution buffer.

-

Sample Application: Apply the concentrated, chitohexaose-containing fraction from the IEC step to the top of the column.

-

Elution: Elute the sample with the equilibration buffer at a constant flow rate. Larger molecules will elute first.

-

Fraction Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing pure chitohexaose.

3.2.3. High-Performance Liquid Chromatography (HPLC)

For final polishing and to obtain high-purity chitohexaose, reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be used.[7][9]

Materials:

-

HPLC system with a suitable detector (e.g., UV at 210 nm or a refractive index detector)

-

Appropriate HPLC column (e.g., an amino-based column for HILIC)

-

Mobile phase (e.g., a gradient of acetonitrile (B52724) and water)[10]

Procedure:

-

Method Development: Develop a suitable gradient elution method to achieve optimal separation of chitohexaose from closely related oligomers. A gradient of acetonitrile/water (v/v) from 80/20 to 60/40 over 60 minutes has been shown to be effective for separating N-acetyl-chito-oligosaccharides.[10]

-

Injection and Separation: Inject the chitohexaose-containing fraction from the SEC step into the HPLC system.

-

Fraction Collection: Collect the peak corresponding to chitohexaose.

-

Purity Analysis: Re-inject a small amount of the collected fraction to confirm its purity.

Conversion to this compound

The final step involves the conversion of the purified chitohexaose to its hexahydrochloride salt to improve its stability and solubility.

Experimental Protocol

-

Dissolution: Dissolve the purified chitohexaose in deionized water.

-

Acidification: Carefully add a stoichiometric amount of hydrochloric acid (6 moles of HCl per mole of chitohexaose) to the solution while stirring.

-

Lyophilization: Freeze-dry the resulting solution to obtain this compound as a white, flocculent powder.

Characterization of this compound

The identity and purity of the final product should be confirmed using various analytical techniques.

Analytical Methods and Expected Results

| Analytical Technique | Purpose | Expected Results |

| HPLC | Purity assessment and quantification | A single major peak with a retention time corresponding to a chitohexaose standard.[11] |

| Mass Spectrometry (MS) | Molecular weight confirmation | Detection of the molecular ion corresponding to chitohexaose.[12] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | 1H and 13C NMR spectra consistent with the structure of chitohexaose.[13] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis | Characteristic peaks for amine, hydroxyl, and glycosidic bonds.[14] |

Logical Relationship of Synthesis and Purification Steps

The following diagram illustrates the logical progression from the starting material to the final, purified product.

Caption: Logical flow from chitosan to purified this compound.

References

- 1. Frontiers | Controllable preparation of chitosan oligosaccharides via a recombinant chitosanase from marine Streptomyces lydicus S1 and its potential application on preservation of pre-packaged tofu [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. JPS6121102A - Preparation of chitosan oligosaccharide - Google Patents [patents.google.com]

- 6. KR100296738B1 - Process for producing chitosan oligosaccharide - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. [PDF] HPLC Analysis of N-acetyl-chito-oligosaccharides during the Acid Hydrolysis of Chitin | Semantic Scholar [semanticscholar.org]

- 10. jfda-online.com [jfda-online.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 1H NMR characterization of chitin tetrasaccharide in binary H2O:DMSO solution: Evidence for anomeric end-effect propagation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Application of Spectroscopic Methods for Structural Analysis of Chitin and Chitosan [mdpi.com]

A Comprehensive Technical Guide to the Anti-Inflammatory Effects of Chitohexaose Hexahydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-inflammatory properties of Chitohexaose hexahydrochloride, a specific chitooligosaccharide (COS) derived from the deacetylation and hydrolysis of chitin. Chitohexaose has demonstrated significant potential as a therapeutic agent for inflammatory conditions by modulating key signaling pathways and reducing the expression of pro-inflammatory mediators. This document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Mechanism of Anti-Inflammatory Action

Chitohexaose exerts its anti-inflammatory effects primarily by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1][2] The process is initiated by the interaction of Chitohexaose with Toll-like receptors (TLRs) on the surface of immune cells, such as macrophages.[1][2]

Specifically, research indicates that Chitohexaose can down-regulate the expression of TLR2 and interfere with the dimerization of TLR2/TLR4, which is crucial for recognizing inflammatory stimuli like lipopolysaccharide (LPS).[1][2][3] This interference impedes the downstream signaling cascade that leads to inflammation.[1]

Upon LPS stimulation in macrophages, the IκBα protein is typically phosphorylated and degraded, which releases the NF-κB p65 subunit to translocate into the nucleus.[1] Once in the nucleus, p65 initiates the transcription of various pro-inflammatory genes. Chitohexaose treatment has been shown to significantly reduce the phosphorylation of IκBα and the nuclear translocation of p65, thereby suppressing the expression of target inflammatory genes.[1] Some studies also suggest the involvement of Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways in the anti-inflammatory actions of chitooligosaccharides.[1]

dot

Caption: Proposed Anti-Inflammatory Mechanism of Chitohexaose.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of Chitohexaose has been quantified in various in vitro and in vivo models. The data consistently demonstrates a potent, dose-dependent reduction in key inflammatory markers.

| Inflammatory Marker | Parameter Measured | Effect of Chitohexaose (COS6) | Citation |

| Nitric Oxide (NO) | Production | Significant inhibition.[1][2] | [1][2] |

| iNOS | mRNA Expression | Significant reduction (>50%).[1][2] | [1][2] |

| TNF-α | Protein Secretion | Significant reduction (>50%).[1][2] | [1][2] |

| TNF-α | mRNA Expression | Significant reduction.[1] | [1] |

| IL-6 | Protein Secretion | Significant reduction (>50%).[1][2] | [1][2] |

| IL-6 | mRNA Expression | Significant reduction (>50%).[1][2] | [1][2] |

| IL-1β | mRNA Expression | Significant reduction (>50%).[1][2] | [1][2] |

| MCP-1 | Protein Secretion | Significant inhibition.[1][2] | [1][2] |

| p-IκBα | Protein Level | Significant reduction.[1] | [1] |

| p65 | Protein Level | Significant reduction.[1] | [1] |

| Model | Compound | Dosage | Key Findings | Citation |

| Carrageenan-Induced Paw Edema (Mice) | COS Mixtures | 500 mg/kg b.w. | Significant reduction in paw edema, comparable to indomethacin.[4][5] Suggests inhibition of the cyclooxygenase pathway.[4] | [4][5] |

| Cecal Ligation and Puncture (CLP) Sepsis (Mice) | AVR-25 (Novel Chitohexaose Analog) | 10 mg/kg | Significantly decreased pro-inflammatory cytokines (TNF-α, MIP-1, iNOS), improved bacterial clearance, and reduced tissue injury.[6] | [6] |

| Xylene-Induced Ear Edema (Mice) | COS | 30 and 300 mg/kg | Showed a significant antiedematogenic response.[7] | [7] |

| Zymosan-Induced Air Pouch (Mice) | COS | 30 and 300 mg/kg | Significant reductions in leukocyte migration, cytokine release, and protein exudate.[7] | [7] |

Detailed Experimental Protocols

The following section outlines the standard methodologies used to evaluate the anti-inflammatory effects of Chitohexaose.

The murine macrophage cell line RAW 264.7 is a standard model for studying inflammation.[1][8]

-

Cell Culture and Treatment:

-

RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ atmosphere.[8]

-

Cells are seeded into appropriate plates (e.g., 96-well for viability/NO assays, 6-well for protein/RNA extraction).

-

Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Inflammation is induced by adding lipopolysaccharide (LPS, e.g., 1 µg/mL) to the media.[8]

-

Cells are incubated for a further period (e.g., 24 hours) before harvesting supernatants or cell lysates for analysis.[8]

-

-

Nitric Oxide (NO) Assay (Griess Assay):

-

After incubation, 100 µL of cell culture supernatant is collected.

-

The supernatant is mixed with an equal volume of Griess reagent (typically a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

The mixture is incubated at room temperature for 10-15 minutes.

-

The absorbance is measured at approximately 520-540 nm using a microplate reader.[8] The concentration of nitrite (B80452), a stable product of NO, is determined by comparison with a sodium nitrite standard curve.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercial ELISA kits.[9][10]

-

The protocol generally involves coating a 96-well plate with a capture antibody specific to the cytokine of interest.

-

Supernatant samples and standards are added to the wells.

-

A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is added.

-

A substrate is added, which reacts with the enzyme to produce a measurable color change.

-

The absorbance is read, and cytokine concentrations are calculated from the standard curve.[9][10]

-

-

Real-Time Quantitative PCR (RT-qPCR):

-

RNA Extraction: Total RNA is extracted from the treated cells using a suitable reagent like TRIzol.

-

Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR: The cDNA is used as a template for PCR with specific primers for target genes (e.g., iNOS, TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., β-actin or GAPDH) for normalization. The reaction is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

-

Analysis: The relative mRNA expression levels are calculated using the 2-ΔΔCt method.[1]

-

-

Western Blotting:

-

Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using an assay like the BCA assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[8]

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.[8]

-

Antibody Incubation: The membrane is blocked (e.g., with 5% skim milk) and then incubated with primary antibodies specific for the proteins of interest (e.g., p-IκBα, p65, iNOS, β-actin).[1][8] This is followed by incubation with a secondary antibody conjugated to an enzyme.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. Band intensities are quantified and normalized to a loading control like β-actin.[1]

-

-

Carrageenan-Induced Paw Edema:

-

Mice (e.g., balb/c) are administered Chitohexaose or a control substance orally or intraperitoneally.[5]

-

After a set time (e.g., 60 minutes), a solution of carrageenan is injected into the sub-plantar surface of the right hind paw to induce localized inflammation and edema.[5]

-

Paw volume or thickness is measured at various time points (e.g., 1, 2, 3, 6 hours) after the carrageenan injection using a plethysmometer.[5]

-

The percentage inhibition of edema is calculated by comparing the measurements from the treated groups with the control group.

dot

Caption: In Vitro Experimental Workflow for Anti-Inflammatory Assays.

Conclusion and Future Directions

This compound has emerged as a potent anti-inflammatory agent with a well-defined mechanism of action centered on the inhibition of the TLR-mediated NF-κB signaling pathway.[1][2] Both in vitro and in vivo studies consistently show its ability to significantly reduce the production of key pro-inflammatory mediators, including NO, iNOS, TNF-α, IL-6, and IL-1β.[1][6] The presented quantitative data and established experimental protocols provide a solid foundation for further research and development.

Future investigations should focus on the bioavailability, pharmacokinetics, and safety profile of this compound in more complex preclinical models. Elucidating its effects on other inflammatory pathways, such as the MAPK pathway, will provide a more complete understanding of its therapeutic potential.[1] The development of optimized delivery systems could further enhance its efficacy for clinical applications in treating a range of inflammatory diseases.

References

- 1. Effect of Chitooligosaccharides on TLR2/NF-κB Signaling in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Effect of Chitooligosaccharides on TLR2/NF-κB Signaling in LPS-Stimulated RAW 264.7 Macrophages | Semantic Scholar [semanticscholar.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel Chitohexaose Analog Protects Young and Aged mice from CLP Induced Polymicrobial Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. KoreaMed Synapse [synapse.koreamed.org]

- 9. IL-1ß, IL-6 and TNF-α expression levels of macrophage cells induced by benzydamine hydrochloride, benzydamine hydrochloride with chitosan, calcium hydroxide and chlorhexidine medicaments: An ELISA study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Chitohexaose Hexahydrochloride: A Technical Guide for Researchers

An In-depth Examination of the Physicochemical Properties, Biological Activity, and Experimental Applications of a Promising Immunomodulatory Agent.

Introduction

Chitohexaose (B1231835) hexahydrochloride is a well-defined chitosan (B1678972) oligosaccharide that has garnered significant interest within the scientific community for its potent immunomodulatory and anti-inflammatory properties. As a derivative of chitin, one of the most abundant natural biopolymers, chitohexaose offers a promising avenue for the development of novel therapeutics and research tools. This technical guide provides a comprehensive overview of chitohexaose hexahydrochloride, including its chemical identity, biological functions with a focus on relevant signaling pathways, and detailed experimental protocols for its application in research settings.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in experimental research. The following table summarizes its key identifiers and characteristics.

| Property | Value | Reference |

| CAS Number | 41708-95-6 | [1][2] |

| Molecular Formula | C₃₆H₆₈N₆O₂₅·6HCl | |

| Molecular Weight | 1203.73 g/mol | [3] |

| Appearance | Off-white to pale yellow powder or flocculent lyophilisate | [2] |

| Purity | >96% | [2] |

| Storage | Store at room temperature | [2] |

| Solubility | For obtaining a higher solubility, it is recommended to warm the tube at 37 °C and shake it in an ultrasonic bath for a while. | [3] |

Note: While 41708-95-6 is the most consistently cited CAS number for the hexahydrochloride form, the CAS number 127171-88-4 has also been associated with this compound[4]. The CAS number for the free base, chitohexaose, is 6734-92-5[5][6].

Biological Activity and Signaling Pathways

This compound exerts its biological effects primarily through the modulation of innate immune responses, particularly by interacting with macrophages. Research has elucidated its role in promoting an alternative anti-inflammatory macrophage phenotype and in activating the AMP-activated protein kinase (AMPK) pathway.

Macrophage Polarization via Toll-Like Receptor 4 (TLR4)

A pivotal study by Panda et al. (2012) revealed that chitohexaose can activate macrophages through an alternative pathway mediated by Toll-Like Receptor 4 (TLR4)[7][8][9]. This is significant because TLR4 is the primary receptor for lipopolysaccharide (LPS), a potent pro-inflammatory molecule from gram-negative bacteria.

Chitohexaose appears to act as a TLR4 antagonist in the context of LPS-induced inflammation, inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[7]. Concurrently, it promotes the alternative activation of macrophages, leading to the upregulation of Arginase-1 and the release of the anti-inflammatory cytokine IL-10[7][8]. This dual action makes chitohexaose a compelling candidate for mitigating inflammatory conditions like endotoxemia[7][8][9].

Below is a diagram illustrating the proposed signaling pathway for chitohexaose-mediated alternative macrophage activation.

Caption: Chitohexaose interaction with the TLR4/MD2 complex.

AMPK Signaling Pathway Activation

Chitosan oligosaccharides, including chitohexaose, have been shown to activate the AMP-activated protein kinase (AMPK) pathway[10][11]. AMPK is a crucial cellular energy sensor that, when activated, shifts metabolism from anabolic to catabolic processes. Activation of AMPK by chitosan oligosaccharides has been linked to the suppression of inflammatory responses in synoviocytes, suggesting a potential therapeutic role in osteoarthritis[10]. The mechanism of activation can involve an increase in the cellular ADP/ATP ratio[10].

The following diagram depicts a generalized workflow for studying the effects of chitohexaose on AMPK activation.

Caption: Investigating Chitohexaose's effect on AMPK activation.

Experimental Protocols

The following are generalized protocols for investigating the effects of this compound on macrophage polarization. These should be adapted based on specific experimental needs and cell types.

In Vitro Macrophage Polarization

Objective: To assess the effect of chitohexaose on the polarization of murine bone marrow-derived macrophages (BMDMs).

Materials:

-

This compound

-

Bone marrow cells from mice (e.g., C57BL/6)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Macrophage Colony-Stimulating Factor (M-CSF)

-

Lipopolysaccharide (LPS)

-

Recombinant murine IL-4

-

Phosphate Buffered Saline (PBS)

-

Reagents for RNA isolation, cDNA synthesis, and qPCR (e.g., TRIzol, reverse transcriptase, SYBR Green master mix)

-

ELISA kits for cytokine quantification (e.g., TNF-α, IL-6, IL-10)

Procedure:

-

Generation of BMDMs:

-

Isolate bone marrow from the femurs and tibias of mice.

-

Culture the cells in complete medium supplemented with M-CSF (e.g., 20 ng/mL) for 7 days to differentiate them into macrophages (M0). Change the medium on day 3 and day 6.

-

-

Macrophage Polarization:

-

Plate the M0 macrophages at a suitable density (e.g., 1 x 10⁶ cells/mL) in 6-well plates.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1-100 µg/mL) for 2 hours.

-

Induce classical activation (M1) by adding LPS (e.g., 100 ng/mL) for 24 hours.

-

Induce alternative activation (M2) by adding IL-4 (e.g., 20 ng/mL) for 24 hours.

-

Include appropriate controls: untreated M0 macrophages, M1 polarized macrophages without chitohexaose, and M2 polarized macrophages without chitohexaose.

-

-

Analysis of Macrophage Phenotype:

-

Gene Expression Analysis (qPCR):

-

Isolate total RNA from the treated cells.

-

Synthesize cDNA.

-

Perform qPCR to analyze the expression of M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Mrc1, Il10). Normalize to a housekeeping gene (e.g., Actb).

-

-

Cytokine Production (ELISA):

-

Collect the cell culture supernatants.

-

Quantify the concentration of TNF-α, IL-6, and IL-10 using specific ELISA kits according to the manufacturer's instructions.

-

-

Quantitative Data Example:

The following table provides an example of how to present quantitative data from a macrophage polarization experiment. The values are hypothetical and for illustrative purposes only.

| Treatment Group | Nos2 mRNA (Fold Change) | Arg1 mRNA (Fold Change) | TNF-α (pg/mL) | IL-10 (pg/mL) |

| M0 Control | 1.0 | 1.0 | < 10 | < 10 |

| LPS (100 ng/mL) | 150.0 ± 12.5 | 1.2 ± 0.3 | 2500 ± 210 | 50 ± 8 |

| LPS + Chitohexaose (50 µg/mL) | 75.0 ± 8.9 | 5.5 ± 0.8 | 1200 ± 150 | 250 ± 30 |

| IL-4 (20 ng/mL) | 1.5 ± 0.4 | 50.0 ± 6.2 | < 10 | 400 ± 45 |

| Chitohexaose (50 µg/mL) alone | 2.1 ± 0.5 | 8.0 ± 1.1 | < 10 | 150 ± 20 |

Conclusion

This compound is a valuable research tool for investigating the intricacies of innate immunity and inflammation. Its ability to modulate macrophage function through the TLR4 and AMPK signaling pathways highlights its potential for therapeutic applications in inflammatory and autoimmune diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this fascinating oligosaccharide. Further research into its detailed molecular interactions and in vivo efficacy will undoubtedly pave the way for its translation into clinical practice.

References

- 1. This compound, 5 mg, CAS No. 41708-95-6 | Oligosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 2. This compound - Matexcel [matexcel.com]

- 3. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]

- 4. Chitohexaosehexahydrochloride [chembk.com]

- 5. Chitohexaose | C36H68N6O25 | CID 3081404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. Chitohexaose activates macrophages by alternate pathway through TLR4 and blocks endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chitohexaose Activates Macrophages by Alternate Pathway through TLR4 and Blocks Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Chitohexaose Activates Macrophages by Alternate Pathway through TLR4 and Blocks Endotoxemia | Semantic Scholar [semanticscholar.org]

- 10. Chitosan oligosaccharide suppresses synovial inflammation via AMPK activation: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of AMPK by chitosan oligosaccharide in intestinal epithelial cells: Mechanism of action and potential applications in intestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Chitohexaose Hexahydrochloride: A Technical Deep Dive into its Origins, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chitohexaose hexahydrochloride, a chitosan (B1678972) oligosaccharide, has garnered significant interest within the scientific community for its notable anti-inflammatory properties. This technical guide provides a comprehensive overview of its discovery, origin, chemical characteristics, and biological functions, with a particular focus on its interaction with Toll-like Receptor 4 (TLR4). Detailed experimental methodologies, quantitative data, and pathway visualizations are presented to support further research and drug development efforts in this area.

Introduction

This compound is an oligosaccharide derived from chitosan, a naturally abundant polysaccharide found in the exoskeletons of crustaceans and the cell walls of fungi. As a hexamer of glucosamine, it exists in a hydrochloride salt form to enhance its solubility and stability. Its primary recognized biological activity is the inhibition of lipopolysaccharide (LPS)-induced inflammation through competitive binding to the active sites of Toll-like Receptor 4 (TLR4)[1][2][3]. This mechanism of action positions this compound as a potential therapeutic agent for inflammatory conditions.

Discovery and Origin

While the specific historical details of the initial discovery and isolation of this compound are not extensively documented in readily available literature, its origin is intrinsically linked to the broader research into chitin (B13524) and chitosan derivatives. Chitin, a polymer of N-acetylglucosamine, has long been recognized as a major component of invertebrate exoskeletons and fungal cell walls. The enzymatic or chemical hydrolysis of chitosan, the deacetylated form of chitin, yields a range of chitosan oligosaccharides (COS) of varying lengths, including the hexamer, chitohexaose.

The production of this compound typically involves the extraction and deacetylation of chitin from natural sources, followed by controlled hydrolysis and subsequent purification to isolate the six-unit oligosaccharide. The final conversion to the hexahydrochloride salt is a standard chemical process to improve its physicochemical properties for research and potential pharmaceutical applications.

Physicochemical Properties

This compound is commercially available as an off-white to pale yellow powder or a flocculent lyophilisate[4]. Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C36H68N6O25·6HCl | [5] |

| Molecular Weight | 1203.73 g/mol | [5] |

| CAS Number | 41708-95-6 | [4][5][6] |

| Purity | >96% or 98% | [4][7] |

| Appearance | Off-white to pale yellow powder or flocculent lyophilisate | [4][8] |

| Storage Temperature | 2°C - 8°C or Room Temperature | [4][5] |

Experimental Protocols

General Isolation and Purification

The isolation of this compound from raw chitin involves a multi-step process. While specific proprietary methods may vary between suppliers, a general workflow can be described.

This process utilizes modern separation technologies which can include integrated membrane separation, adsorption, distribution, gel exclusion, and ion exchange chromatography to achieve a high degree of purity[4].

Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing the purity of the final product[8]. A suitable column, such as an amino-functionalized silica (B1680970) column, can be used with a mobile phase gradient of acetonitrile (B52724) and water to separate oligosaccharides of different lengths.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be employed to elucidate the chemical structure and confirm the degree of polymerization and the presence of the hydrochloride salt.

Biological Activity and Signaling Pathway

The most well-documented biological activity of this compound is its anti-inflammatory effect, mediated through its interaction with Toll-like Receptor 4 (TLR4)[1][2][3]. TLR4 is a key pattern recognition receptor in the innate immune system that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. The binding of LPS to TLR4 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines. This compound acts as a competitive antagonist at the TLR4 receptor, thereby inhibiting the inflammatory response induced by LPS.

It is important to note that the acetylated form, hexaacetyl-chitohexaose, has been shown to activate defense-associated genes in plants, suggesting that the biological activity of chito-oligosaccharides can be dependent on their specific chemical structure and the biological context.

Applications in Drug Discovery and Development

The anti-inflammatory properties of this compound make it a compelling candidate for further investigation in drug discovery and development[9]. Its potential applications could span a range of inflammatory and autoimmune diseases where the TLR4 signaling pathway is implicated. The use of advanced analytical techniques like capillary electrophoresis (CE) will be crucial in the development of pharmaceutical formulations containing this compound, allowing for precise determination of physicochemical properties and quality control[10].

Conclusion

This compound is a well-characterized chitosan oligosaccharide with significant potential as an anti-inflammatory agent. Its ability to antagonize the TLR4 receptor provides a clear mechanism of action for further preclinical and clinical investigation. This technical guide has summarized the current knowledge on its origin, properties, and biological activity, providing a foundation for researchers and drug development professionals to explore its therapeutic potential. Further research is warranted to fully elucidate its efficacy and safety profile in various disease models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]

- 4. This compound - Matexcel [matexcel.com]

- 5. Chitohexaose 6HCl | 41708-95-6 | OC09273 | Biosynth [biosynth.com]

- 6. CAS No.41708-95-6,this compound Suppliers [lookchem.com]

- 7. This compound, CasNo.41708-95-6 Wuhan Fortuna Chemical Co.,Ltd China (Mainland) [whfortuna.lookchem.com]

- 8. This compound manufacturer, CasNo.41708-95-6 Shanghai Yuanye Bio-Technology Co., Ltd. China (Mainland) [yuanye11.lookchem.com]

- 9. The application of multi-component reactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Chitohexaose hexahydrochloride role in innate immunity

An In-depth Technical Guide on the Role of Chitohexaose (B1231835) Hexahydrochloride in Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system serves as the first line of defense against invading pathogens. Macrophages are central players in this response, capable of adopting different activation states to either promote inflammation and pathogen clearance or resolve inflammation and facilitate tissue repair. Chitohexaose hexahydrochloride, a chitin-derived oligosaccharide, has emerged as a significant modulator of innate immunity. This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. Chitohexaose demonstrates a unique ability to steer macrophage activation towards an anti-inflammatory, tissue-reparative phenotype, primarily through its interaction with Toll-like receptor 4 (TLR4), offering a promising avenue for therapeutic intervention in inflammatory diseases.

Mechanism of Action: A Dual Role in Macrophage Activation

This compound exerts its immunomodulatory effects by directly engaging with TLR4 on the surface of macrophages.[1][2][3] Unlike lipopolysaccharide (LPS), a potent inflammatory agent that also binds to TLR4 and triggers a classical (M1) inflammatory response, chitohexaose induces an alternative (M2) activation pathway.[1][2][3] This alternative activation is characterized by the upregulation of anti-inflammatory mediators and a suppression of pro-inflammatory signaling cascades.

Alternative Macrophage Activation

Upon binding to TLR4, chitohexaose promotes a signaling cascade that leads to the upregulation of Arginase-1 and the production of high levels of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][2] Arginase-1 is a hallmark of M2 macrophages and contributes to tissue repair by producing ornithine and polyamines, which are essential for cell growth and collagen formation.[4][5] IL-10 is a potent anti-inflammatory cytokine that plays a crucial role in dampening excessive inflammatory responses.[6][7][8][9][10] The functionality of TLR4 is critical for this process, as macrophages with a non-functional TLR4 (from C3H/HeJ mice) do not become activated by chitohexaose.[1][2]

Inhibition of Classical Macrophage Activation

In addition to promoting an M2 phenotype, chitohexaose competitively inhibits the binding of LPS to TLR4.[1] This competitive inhibition effectively blocks the classical inflammatory pathway typically induced by LPS.[1][2] Consequently, the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) is significantly reduced.[1][2][11] This dual action of promoting an anti-inflammatory state while simultaneously blocking a pro-inflammatory one makes chitohexaose a compelling candidate for the treatment of endotoxemia and other inflammatory conditions.[1][2][3]

Quantitative Data Summary

The immunomodulatory effects of chitohexaose have been quantified in several studies. The following tables summarize the key findings on its impact on macrophage-derived cytokines and other markers.

| Table 1: Effect of Chitohexaose on Cytokine Production in Macrophages | ||

| Cytokine | Treatment Condition | Observed Effect |

| IL-10 | Chitohexaose | Upregulation / High levels released[1][2] |

| TNF-α | LPS + Chitohexaose | Inhibition/Significant reduction (>50%)[1][2][11] |

| IL-1β | LPS + Chitohexaose | Inhibition[1][2][11] |

| IL-6 | LPS + Chitohexaose | Inhibition/Significant reduction (>50%)[1][2][11] |

| Table 2: Effect of Chitohexaose on Other Markers of Macrophage Activation | ||

| Marker | Treatment Condition | Observed Effect |

| Arginase-1 | Chitohexaose | Upregulation[1][2] |

| iNOS (mRNA) | LPS + Chitohexaose | Reduction (>50%)[11] |

| NO (Nitric Oxide) | LPS + Chitohexaose | Significant inhibition[11] |

Experimental Protocols

The following protocols are adapted from established methodologies for studying macrophage activation and can be specifically tailored for investigating the effects of this compound.

In Vitro Macrophage Stimulation

This protocol describes the stimulation of murine macrophages (e.g., RAW264.7 or bone marrow-derived macrophages) to assess the effects of chitohexaose.

-

Cell Culture: Culture RAW264.7 macrophages or bone marrow-derived macrophages (BMDMs) in DMEM supplemented with 10% FBS and antibiotics. Seed 0.5 x 10^6 cells/well in 24-well plates and allow them to adhere for 8-10 hours.[1]

-

Stimulation:

-

For alternative activation studies, treat adherent macrophages with this compound (e.g., 10 µg/mL) for 24-48 hours.[1]

-

For inhibition studies, pre-treat macrophages with this compound for 1-2 hours before stimulating with LPS (e.g., 100 ng/mL) for 24 hours.

-

-

Supernatant Collection: After the incubation period, collect the cell culture supernatants and store them at -80°C for subsequent cytokine analysis.[12]

-

Cell Lysate Preparation: For protein or RNA analysis, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer for Western blotting or a suitable buffer for RNA extraction).

Cytokine Quantification by ELISA

This protocol outlines the measurement of cytokine concentrations in the collected cell culture supernatants using a sandwich ELISA.

-

Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-10 or anti-mouse TNF-α) overnight at 4°C.[13][14]

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 10% FBS in PBS) for 1-2 hours at room temperature.[13]

-

Sample Incubation: Add diluted cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.[13]

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine of interest. Incubate for 1 hour at room temperature.[14]

-

Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature, protected from light.[15]

-

Substrate Development: Wash the plate and add a TMB substrate solution. Allow the color to develop in the dark.[15]

-

Reaction Stoppage and Reading: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.[13]

-

Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Western Blot Analysis of TLR4 Signaling Pathway

This protocol is for assessing the activation of key proteins in the TLR4 signaling pathway in macrophage cell lysates.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature.[16]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., TLR4, MyD88, phosphorylated NF-κB p65, total NF-κB p65, Arginase-1) overnight at 4°C.[17][18]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.[18]

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing the Core Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the action of this compound.

Caption: Chitohexaose's dual action on macrophages via the TLR4 receptor.

Caption: Experimental workflow for assessing chitohexaose's immunomodulatory effects.

Caption: Logical relationship of chitohexaose inhibiting the LPS-induced inflammatory cascade.

References

- 1. Chitohexaose Activates Macrophages by Alternate Pathway through TLR4 and Blocks Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chitohexaose activates macrophages by alternate pathway through TLR4 and blocks endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chitohexaose Activates Macrophages by Alternate Pathway through TLR4 and Blocks Endotoxemia | PLOS Pathogens [journals.plos.org]

- 4. Transcriptional regulation of macrophage arginase 1 expression and its role in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arginase 1: A novel macrophage marker for flow cytometry - Behind the Bench [thermofisher.com]

- 6. IL-10 enhances the phenotype of M2 macrophages induced by IL-4 and confers the ability to increase eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CD169+ macrophage intrinsic IL-10 production regulates immune homeostasis during sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. IL-10 dependent adaptation allows macrophages to adjust inflammatory responses to TLR4 stimulation history - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of Chitooligosaccharides on TLR2/NF-κB Signaling in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bowdish.ca [bowdish.ca]

- 13. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 14. Cytokine Elisa [bdbiosciences.com]

- 15. benchchem.com [benchchem.com]

- 16. bio-rad.com [bio-rad.com]

- 17. researchgate.net [researchgate.net]

- 18. Advanced Glycation End Products Promote PGE2 Production in Ca9-22 Cells via RAGE/TLR4-Mediated PKC–NF-κB Pathway [mdpi.com]

Chitohexaose Hexahydrochloride: An In-depth Technical Guide on Solubility, Stability, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, solubility, stability, and biological activity of Chitohexaose (B1231835) hexahydrochloride. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and other scientific applications of this promising oligosaccharide.

Core Physicochemical Properties

Chitohexaose hexahydrochloride is the hydrochloride salt of a chitosan (B1678972) oligosaccharide consisting of six β-(1→4)-linked D-glucosamine units. Its purity is typically reported to be greater than 96% when analyzed by High-Performance Liquid Chromatography (HPLC)[1][2].

| Property | Value | Reference |

| CAS Number | 41708-95-6 | [1][3] |

| Alternate CAS Number | 127171-88-4 | [4] |

| Molecular Formula | C₃₆H₆₈N₆O₂₅·6HCl | [3] |

| Molecular Weight | 1203.73 g/mol | [3] |

| Appearance | Off-white to pale yellow powder or flocculent lyophilisate | [1] |

| Storage Conditions | Recommended storage at 2-8°C or -20°C.[3][5] |

Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, based on the general properties of chitosan oligosaccharides, a qualitative solubility profile can be inferred. For obtaining higher solubility, it is suggested to warm the tube at 37°C and shake it in an ultrasonic bath for a while.

General Solubility Characteristics:

-

Water: As a hydrochloride salt of a polyamine, this compound is expected to be soluble in water. The protonated amine groups contribute to its hydrophilicity.

-

Aqueous Acidic Solutions: Solubility is generally enhanced in dilute acidic solutions due to the full protonation of the glucosamine (B1671600) residues.

-

Organic Solvents: Chito-oligosaccharides are typically insoluble in common organic solvents.

Recommended Experimental Protocol for Determining Aqueous Solubility

To ascertain the precise aqueous solubility, a saturation shake-flask method is recommended.

Methodology:

-

Preparation of Solutions: Prepare a series of concentrations of this compound in deionized water in sealed flasks.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Analysis: After equilibration, allow the solutions to settle. Carefully extract an aliquot from the supernatant, ensuring no solid particles are transferred.

-

Quantification: Analyze the concentration of the dissolved this compound in the aliquot using a validated analytical method, such as HPLC with a suitable detector (e.g., refractive index or charged aerosol detector).

-

Determination of Solubility: The highest concentration achieved under equilibrium conditions represents the solubility at that temperature.

Stability Profile

Recommended Experimental Protocols for Stability Assessment

Forced degradation studies and long-term stability studies are recommended to understand the degradation pathways and establish a stable shelf-life.

Forced Degradation Study Protocol:

This study exposes this compound to stress conditions to identify potential degradation products and pathways[6].

| Stress Condition | Proposed Methodology |

| Acid Hydrolysis | Dissolve the compound in a dilute solution of a non-volatile acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60-80°C) for a defined period. |

| Base Hydrolysis | Dissolve the compound in a dilute solution of a non-volatile base (e.g., 0.1 M NaOH) and heat at a controlled temperature (e.g., 60-80°C) for a defined period. |

| Oxidation | Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature. |

| Thermal Degradation | Expose the solid compound to dry heat at an elevated temperature (e.g., 105°C) for a defined period. |

| Photostability | Expose the solid compound and its solution to light according to ICH Q1B guidelines. |

Analysis: Samples from each stress condition should be analyzed at various time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Long-Term Stability Study Protocol:

This study evaluates the stability of the product under recommended storage conditions over a prolonged period[7][8][9].

| Parameter | Recommended Protocol |

| Storage Conditions | Store samples at both long-term (e.g., 5°C ± 3°C) and accelerated (e.g., 25°C ± 2°C / 60% RH ± 5% RH) conditions. |

| Time Points | For long-term studies, test at 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, test at 0, 3, and 6 months. |